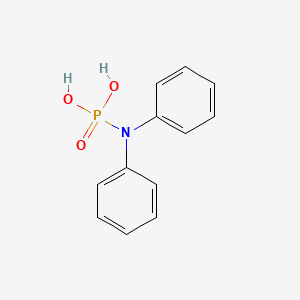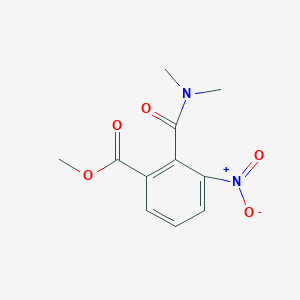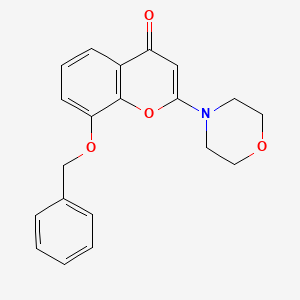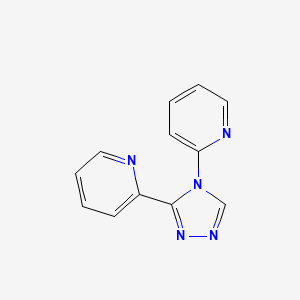
2,2'-(4H-1,2,4-Triazole-3,4-diyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(4H-1,2,4-Triazole-3,4-diyl)dipyridine is a heterocyclic compound that features a triazole ring fused with two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4H-1,2,4-Triazole-3,4-diyl)dipyridine typically involves the reaction of pyridine derivatives with triazole precursors. One common method includes the reaction of 2-bromo-4,4’-bipyridine with sodium azide, followed by cyclization to form the triazole ring . Another approach involves the use of hydrazine derivatives and aldehydes to form the triazole ring, which is then coupled with pyridine derivatives .
Industrial Production Methods
While specific industrial production methods for 2,2’-(4H-1,2,4-Triazole-3,4-diyl)dipyridine are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(4H-1,2,4-Triazole-3,4-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated pyridine derivatives, sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced triazole derivatives.
Scientific Research Applications
2,2’-(4H-1,2,4-Triazole-3,4-diyl)dipyridine has a wide range of applications in scientific research:
Coordination Chemistry:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a candidate for drug development, particularly in antifungal and antibacterial agents.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2’-(4H-1,2,4-Triazole-3,4-diyl)dipyridine in biological systems involves its ability to bind to various enzymes and receptors. The triazole ring can interact with metal ions and other active sites, potentially inhibiting enzyme activity or altering receptor function . This interaction is crucial for its antifungal and antibacterial properties, where it disrupts the biosynthesis of essential cellular components .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine: Similar structure but different positioning of the triazole ring.
1,2,4-Triazole derivatives: A broad class of compounds with varying biological activities and applications.
Uniqueness
2,2’-(4H-1,2,4-Triazole-3,4-diyl)dipyridine is unique due to its specific arrangement of the triazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as a pharmacophore in drug development highlight its significance in scientific research .
Properties
CAS No. |
185311-22-2 |
|---|---|
Molecular Formula |
C12H9N5 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-(3-pyridin-2-yl-1,2,4-triazol-4-yl)pyridine |
InChI |
InChI=1S/C12H9N5/c1-3-7-13-10(5-1)12-16-15-9-17(12)11-6-2-4-8-14-11/h1-9H |
InChI Key |
XXYIYBOFTQHDFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=CN2C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


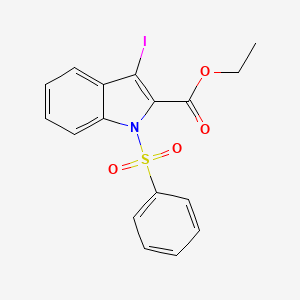
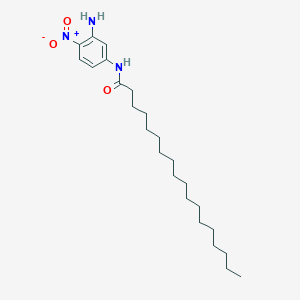
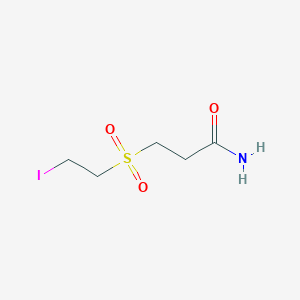
![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)

